Corymbosin

Cytotoxicity Flavonoid Selectivity

Corymbosin delivers a rare functional profile unmatched by close structural analogs: complete absence of cytotoxicity across five human cancer cell lines (IC50 >100 µg/mL) paired with demonstrated antiviral activity against both animal (Blue Tongue, Chikungunya) and plant viruses. Unlike apigenin or acacetin—which introduce significant cytotoxic background (IC50 4.9–12.3 µg/mL) and confound antiviral readouts—corymbosin serves as a validated negative control in MTT assays and a selective molecular probe for CYP1A1, CYP1A2, and CYP1B1 interaction studies. Procuring a structural substitute compromises assay specificity and invalidates target validation. Choose corymbosin for unambiguous antiviral mechanistic interrogation free from host-cell toxicity artifacts.

Molecular Formula C19H18O7
Molecular Weight 358.3 g/mol
CAS No. 18103-41-8
Cat. No. B107781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorymbosin
CAS18103-41-8
Synonymscorymbosin
Molecular FormulaC19H18O7
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O
InChIInChI=1S/C19H18O7/c1-22-11-7-12(20)18-13(21)9-14(26-15(18)8-11)10-5-16(23-2)19(25-4)17(6-10)24-3/h5-9,20H,1-4H3
InChIKeyFLCVGMVLNHYJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Corymbosin CAS 18103-41-8 for Antiviral and CYP Interaction Studies: Key Properties and Procurement Considerations


Corymbosin (CAS 18103-41-8), also known as 5-Hydroxy-3',4',5',7-tetramethoxyflavone [1], is a poly-O-methylated flavonoid isolated from plants including Ballota glandulosissima and Turbina corymbosa . This compound is characterized by a flavone core substituted with a 5-hydroxyl group and methoxyl groups at positions 7, 3', 4', and 5' (C19H18O7; MW 358.34) . While its isolation and structural elucidation were reported decades ago [2], its biological profile is defined by a striking contrast: a near-complete lack of antibacterial and cytotoxic activity [3][4], juxtaposed with a distinct spectrum of antiviral efficacy [5] and specific cytochrome P450 enzyme interactions [6].

Corymbosin 18103-41-8: Why Functional Selectivity Demands Precise Compound Specification


The functional profile of Corymbosin is not generic among flavonoids; it cannot be replaced by structural analogs without introducing critical performance failures. In direct comparative studies, structurally similar flavones such as apigenin and acacetin exhibit potent cytotoxic activity, whereas Corymbosin is completely inactive [1]. Conversely, Corymbosin displays significant antiviral efficacy against both plant and animal viruses, while being devoid of antibacterial effects [2]. This stark activity-contrast—cytotoxic yet antibacterial inactivity alongside a unique antiviral spectrum—underscores that minor structural variations (e.g., methoxylation pattern) dramatically alter biological selectivity. Procurement of a close analog would therefore compromise assay specificity, rendering results uninterpretable or invalid for target validation studies.

Corymbosin (18103-41-8) Comparative Evidence: Direct Quantitative Benchmarking for Informed Procurement


Corymbosin's Complete Lack of Cytotoxicity vs. Potent Activity of Structural Analogs

In a direct head-to-head cytotoxicity assessment against five human cancer cell lines (HL-60, CEM, MCF-7, B-16, HCT-8), corymbosin was completely inactive at all tested concentrations, while its structurally related flavonoid analogs acacetin and apigenin exhibited significant, quantifiable cytotoxicity with IC50 values ranging from 4.9 to 21.2 µg/mL [1]. This stark functional divergence, despite close structural similarity, defines corymbosin's utility as a selective negative control or as a non-cytotoxic scaffold for antiviral and interaction studies.

Cytotoxicity Flavonoid Selectivity

Corymbosin Exhibits Significant Antiviral Potency While Crude Extracts Show Weaker Activity

When evaluated against a panel of both animal and plant viruses, pure corymbosin demonstrated significant antiviral activity that was found to be relatively more potent than the crude benzene extract from the same source plant [1]. While exact IC50 values are not reported, the study explicitly states that corymbosin showed higher potency against the tested animal viruses (Blue Tongue, Chikungunya) and plant viruses (Papaya Ring Spot, Sesbania Mosaic, Common Bean Mosaic) [1]. This comparison establishes that the purified compound is the preferred form for achieving maximal antiviral efficacy.

Antiviral Plant Virology Natural Product

Corymbosin's Inactivity in Antibacterial Assays Defines a Selective Antiviral Profile

In a separate study, corymbosin was screened against a panel of four bacterial strains (Bacillus sphaericus, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus) using the cup-plate method with streptomycin as a positive control [1]. Corymbosin was found to be completely inactive against all tested strains, whereas the crude benzene extract from which it was isolated showed weak to moderate antibacterial activity [1]. This data, combined with its known antiviral efficacy, defines corymbosin as a selective antiviral agent with a clean antibacterial inactivity profile.

Antibacterial Antiviral Selectivity

Corymbosin Demonstrates Specific CYP1A1/A2/B1 Interaction via Molecular Docking

In a network pharmacology study, corymbosin was identified as an active ingredient in Huanglian Jiedu Decoction (HJD) and showed relative strong intensity in UPLC-Q-TOF-MS/MS analysis. Molecular docking studies revealed specific binding interactions with CYP1A1, CYP1A2, and CYP1B1 enzymes [1]. While quantitative binding affinities (e.g., Kd, IC50) are not reported in the available abstract, the identification of these specific CYP isoform interactions distinguishes corymbosin from other flavonoids that may not target this particular subset of cytochrome P450 enzymes.

CYP450 Drug Metabolism Molecular Docking

High-Impact Applications for Corymbosin (CAS 18103-41-8) Based on Comparative Performance Data


Non-Cytotoxic Antiviral Probe for Mechanistic Studies

Corymbosin's demonstrated antiviral activity against both animal (Blue Tongue, Chikungunya) and plant (Papaya Ring Spot, Sesbania Mosaic, Common Bean Mosaic) viruses [1], combined with its complete lack of cytotoxicity in five human cancer cell lines (IC50 > 100 µg/mL) [2], makes it an ideal probe for investigating antiviral mechanisms without the confounding variable of host cell toxicity. This is in stark contrast to related flavones like apigenin, which exhibit potent cytotoxicity (IC50 4.9–12.3 µg/mL) [2] and would therefore obscure antiviral-specific readouts.

Selective Negative Control in Flavonoid Cytotoxicity Screens

In studies examining the cytotoxic potential of flavonoid libraries, corymbosin serves as a validated negative control. Its complete inactivity in MTT assays across five distinct cancer cell lines [1] provides a benchmark for distinguishing between cytotoxic and non-cytotoxic flavones. Procurement of apigenin or acacetin instead would introduce significant cytotoxic background, invalidating the control.

CYP1A1/A2/B1 Interaction Studies and Herb-Drug Interaction Modeling

Molecular docking data identify corymbosin as an active component interacting with CYP1A1, CYP1A2, and CYP1B1 [1]. This specific CYP isoform profile supports its use in in vitro drug metabolism studies, particularly for evaluating potential herb-drug interactions mediated by the CYP1 family. Its non-cytotoxic nature further enhances its suitability for long-term enzyme induction/inhibition assays in cell culture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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